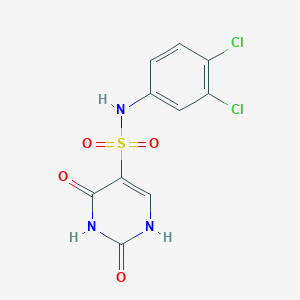

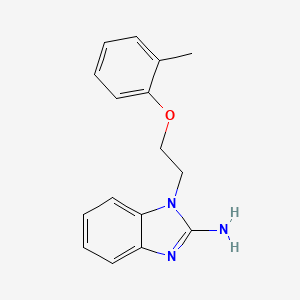

![molecular formula C20H22N6O2 B2736193 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide CAS No. 2320821-67-6](/img/structure/B2736193.png)

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis of alicyclic derivatives .Molecular Structure Analysis

The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using NMR spectroscopy .Scientific Research Applications

Synthesis and Potential Medical Applications

Research on compounds structurally related to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide has primarily focused on the synthesis of novel heterocyclic compounds and evaluation of their biological activities. These studies aim to discover potential therapeutic agents by exploring the structure-activity relationships within this chemical class.

Anti-asthmatic and Respiratory Disease Treatment : Compounds containing the [1,2,4]triazolo[1,5-b]pyridazine moiety, similar in structure to the compound of interest, have shown potent anti-asthmatic activity. Specifically, derivatives synthesized for this purpose demonstrated significant inhibition of platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, highlighting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Antiproliferative Activities and Cancer Treatment : Novel [1,2,4]triazolo[4,3-a]pyrimidines synthesized through an intramolecular oxidative-cyclization process have been evaluated for antiproliferative activities against various cancer cell lines. These compounds exhibited significant cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment. Specifically, some derivatives showed potent cytotoxic effects against human osteosarcoma and breast cancer cell lines, indicating their potential application in oncology (Kamal et al., 2020).

Antimicrobial and Antifungal Applications : Research has also explored the antimicrobial properties of related compounds, with studies indicating potent antibacterial and antifungal activities. This suggests potential applications in treating microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Antioxidant Properties : Some derivatives have been shown to possess significant antioxidant abilities, comparable to or higher than standard antioxidants like ascorbic acid and BHT. This indicates potential utility in therapeutic interventions where oxidative stress is a contributing factor (Shakir et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds involves apoptosis induction through PARP-1 and EGFR as molecular targets . Compound 8i induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control arresting the cell cycle at the G2/M phase, and its treatment upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .

Future Directions

Properties

IUPAC Name |

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-24(20(27)15-5-3-4-6-16(15)28-2)14-11-25(12-14)18-10-9-17-21-22-19(13-7-8-13)26(17)23-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWSNPHCDKATCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

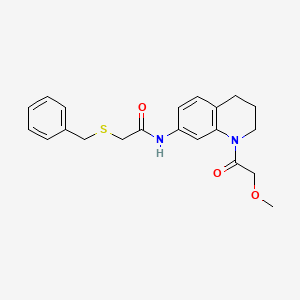

![methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2736113.png)

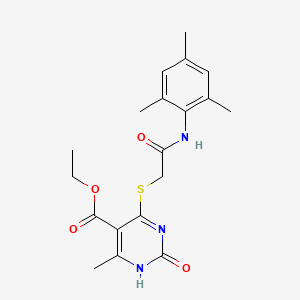

![5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2736117.png)

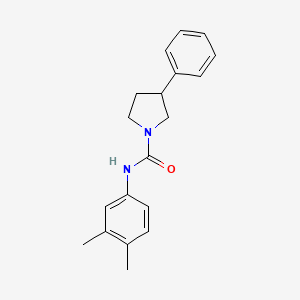

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)pyridazin-3-one](/img/structure/B2736118.png)

![2-{[(4-Aminophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2736122.png)

![N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2736130.png)

![N-(3-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2736131.png)